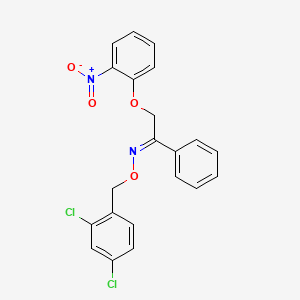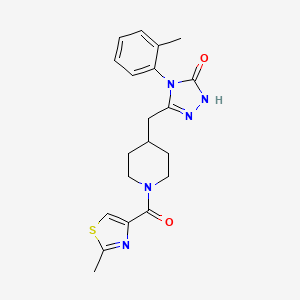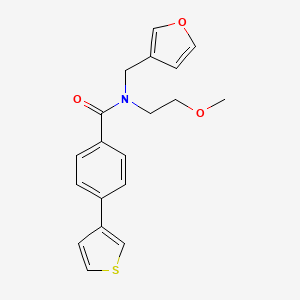
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenoxy group, a phenyl group, and a dichlorobenzyl oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: The nitration of phenol to produce 2-nitrophenol.
Etherification: The reaction of 2-nitrophenol with phenacyl bromide to form 2-(2-nitrophenoxy)-1-phenylethanone.
Oximation: The final step involves the reaction of 2-(2-nitrophenoxy)-1-phenylethanone with 2,4-dichlorobenzyl hydroxylamine to form the desired oxime compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and dichlorobenzyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitrophenoxy and dichlorobenzyl groups play crucial roles in its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-nitrophenoxy)-1-phenylethanone: Lacks the dichlorobenzyl oxime group, resulting in different reactivity and applications.
2-(2-aminophenoxy)-1-phenylethanone: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-(2-nitrophenoxy)-1-phenyl-1-propanone: Has a propanone group instead of an ethanone group, affecting its chemical behavior.
Uniqueness
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both nitrophenoxy and dichlorobenzyl oxime groups
Propriétés
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(2-nitrophenoxy)-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c22-17-11-10-16(18(23)12-17)13-29-24-19(15-6-2-1-3-7-15)14-28-21-9-5-4-8-20(21)25(26)27/h1-12H,13-14H2/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCKTPLZULWMM-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2530419.png)
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)
![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-1-benzofuran-2-carboxamide](/img/structure/B2530428.png)




![5-[(3-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)
![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
